molecular formula C25H32N4O B1682603 Tbpb CAS No. 634616-95-8

Tbpb

Cat. No.: B1682603
CAS No.: 634616-95-8
M. Wt: 404.5 g/mol
InChI Key: CWPKTBMRVATCBL-UHFFFAOYSA-N
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Description

Tert-butyl peroxybenzoate is an organic compound with the formula C₆H₅CO₃C(CH₃)₃. It is the most widely produced perester and is an ester of peroxybenzoic acid. This compound is often used as a radical initiator in polymerization reactions and for crosslinking unsaturated polyester resins .

Scientific Research Applications

Tert-butyl peroxybenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Tert-Butyl Peroxybenzoate (TBPB) is a selective agonist for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . The M1 mAChR is a G-protein coupled receptor that plays a crucial role in the propagation of cognitive ability .

Mode of Action

This compound interacts with the M1 mAChR in both orthosteric and allosteric modes . Orthosteric interaction involves competitive binding at the orthosteric site, while allosteric interaction involves binding at a separate site that influences the receptor’s response to its ligand . This dual interaction mechanism suggests that this compound is a bitopic ligand, interacting with both the orthosteric site and an allosteric site .

Biochemical Pathways

This compound selectively activates the M1 mAChR, potentiating neurons carrying the NMDA receptor in an M1-dependent pathway . This activation and potentiation can affect various downstream biochemical pathways, influencing cognitive function .

Pharmacokinetics

Given its role as a selective agonist for the m1 machr, it is likely that these properties would influence its bioavailability and efficacy .

Result of Action

The activation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it can potentiate neurons carrying the NMDA receptor, which can influence cognitive function . Additionally, this compound is also used as a radical initiator in polymerization reactions, such as the production of Low-Density Polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound, which is pale yellow, is exclusively encountered as a solution in solvents such as ethanol or phthalate . It has a self-accelerating decomposition temperature (SADT) of about 60 °C, and should therefore be stored between minimum 10 °C (below solidification) and maximum 50 °C . Amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents can accelerate the decomposition of this compound even in low concentrations .

Safety and Hazards

TBPB is a combustible liquid and can cause skin irritation and allergic skin reactions. It is harmful if inhaled and is very toxic to aquatic life. It should be stored between minimum 10 °C (below solidification) and maximum 50 °C .

Preparation Methods

Tert-butyl peroxybenzoate is typically prepared by the acylation of tert-butyl hydroperoxide with benzoyl chloride. In this reaction, a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo, resulting in a virtually quantitative yield . Industrial production methods involve similar processes but on a larger scale, ensuring the removal of by-products and maintaining the purity of the compound.

Chemical Reactions Analysis

Tert-butyl peroxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, metal ions, strong acids, and bases. The major products formed from these reactions are carbon dioxide, acetone, methane, tert-butyl alcohol, benzoic acid, and benzene .

Comparison with Similar Compounds

Tert-butyl peroxybenzoate is unique among peresters due to its high stability and efficiency as a radical initiator. Similar compounds include:

Tert-butyl peroxybenzoate stands out due to its higher stability and safer handling properties compared to other peresters .

Properties

IUPAC Name

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKTBMRVATCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.73 g of 4-(2-keto-1-benzimidazolyl)piperidine and 1.54 g of N-(2-methylbenzyl)4-piperidone in 20 ml of MeOH was added 51 ml of 0.3M methanolic solution of ZnCl2—NaBH3CN at room temperature. The reaction mixture was stirred at room temperature for 4 h and quenched with saturated aqueous NaHCO3. The mixture was extracted with EtOAc, and the organic layer was washed with the 1:1 solution of saturated aqueous NaHCO3 and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated and recrystallization of the residue from EtOAc gave 1.78 g of the target compound as a colorless powder.
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Synthesis routes and methods II

Procedure details

All the GC area % values in 3 hours were low, suggesting that the reaction was sluggish even at 140° C. and in the presence of catalysts. When 4 mol % of TBAB was used as the catalyst in Batch 2, the GC area % of bis(3-triethoxysilylpropyl)fumarate decreased from 10.8% in 3 hours to 5.0% in 18 hours. This resulted from quick degradation of TBAB in the first 3 hours at 140° C., as evidenced with a strong GC signal of the degradation product, tributylamine. Thus, TBAB was not a suitable catalyst for synthesis of bis(3-triethoxysilylpropyl)fumarate under these conditions. In the non-polar solvent, mineral spirit, in Batch 1, the reaction rate was further reduced as the GC area % was only 4.2% after 3 hours. Thus, a non-polar solvent was deemed detrimental to the reaction rate under these conditions. When the high temperature catalyst TBPB was used in Batch 5, the conversion was comparable to that of TBAB in 3 hours, but much higher than that of TBAB in 18 hours, indicating that TBPB was a better catalyst than TBAB for preparation of bis(3-triethoxysilylpropyl)fumarate under these conditions. DBU gave similar GC area % as TBPB in both 3 and 18 hours in Batch 3, suggesting that DBU was as efficient as TBPB. When 2 mol % of DBU octyl bromine quat was used as the catalyst in Batch 6, the conversion was low in 3 hours, but higher than those of DBU and TBPB in 18 hours. Without wishing to be bound by theory it is thought that there probably was an activation mechanism for DBU octyl bromine quat, and once activated, it was more efficient than DBU and TBPB. The most significant conversion gain in this example was achieved by doing the DBU-catalyzed reaction in the high polarity aprotic solvent, DMF, in Batch 4. There was a marginal lead of the GC area % in 3 hours and a remarkable superiority in 18 hours. Without wishing to be bound by theory, it is thought that the high GC area % in 18 hours could be attributed to an increased reaction rate, and a reduced association of bis(3-triethoxysilylpropyl)fumarate and CPTES with the solid salts in DMF. Therefore, it is thought that a high temperature catalyst, a polar aprotic solvent, or a combination thereof, can be used to improve the reaction conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does TbpB contribute to bacterial iron acquisition?

A1: this compound is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. This compound is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].

Q2: Does this compound exhibit selectivity for iron-loaded transferrin?

A2: Yes, research suggests that this compound preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].

Q3: How does this compound interact with TbpA to facilitate iron uptake?

A3: Studies suggest that this compound interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].

Q4: Can this compound from one bacterial species interact with TbpA from a different species?

A4: Yes, there is evidence suggesting a conserved interaction between TbpA and this compound across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of this compound from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].

Q5: What is the structure of this compound?

A5: this compound is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of this compound across different bacterial species, suggesting adaptations to their specific host transferrins [].

Q6: What are the two main isotypes of this compound found in Neisseria meningitidis?

A6: Two major isotypes of this compound have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I this compound is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].

Q7: Are there structural differences between isotype I and isotype II TbpBs?

A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].

Q8: Does the genetic diversity of this compound impact its potential as a vaccine target?

A8: The genetic and antigenic diversity of this compound, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one this compound variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].

Q9: What is the potential of this compound as a vaccine target?

A9: this compound is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant this compound can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].

Q10: What are the challenges in developing a this compound-based vaccine?

A10: One of the main challenges in developing a broadly protective this compound-based vaccine is the antigenic diversity of this compound across and within bacterial species [, ]. The presence of multiple this compound variants necessitates the inclusion of multiple this compound molecules in a vaccine to elicit a cross-protective immune response [].

Q11: Are there any ongoing efforts to develop a this compound-based vaccine?

A11: Research is ongoing to identify conserved epitopes within this compound that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric this compound proteins or adjuvants that enhance the immunogenicity of this compound are being explored [].

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